molecular formula C6H2Br3NO2 B8792059 2,4,6-Tribromonitrobenzene CAS No. 3463-40-9

2,4,6-Tribromonitrobenzene

Cat. No. B8792059
CAS RN: 3463-40-9
M. Wt: 359.80 g/mol
InChI Key: PVRGPKACTCJCBF-UHFFFAOYSA-N
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Patent
US06821644B2

Procedure details

Sulfuric acid was poured into a solution of 1,3,5-tribromobenzene in chloroform, then, to this was added nitric acid and the mixture was heated for 5 hours at 50° C. After completion of the reaction, the organic layer was neutralized with a 5% aqueous potassium carbonate solution, then washed with water, and dried over magnesium sulfate. The solvent was removed to obtain a white solid which was re-crystallized from ethanol, to give 2,4,6-tribromonitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[C:9]([Br:14])[CH:8]=1.[N+:15]([O-])([OH:17])=[O:16].C(=O)([O-])[O-].[K+].[K+]>C(Cl)(Cl)Cl>[Br:6][C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[C:9]([Br:14])[C:8]=1[N+:15]([O-:17])=[O:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to obtain a white solid which
CUSTOM
Type
CUSTOM
Details
was re-crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Br)Br)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.